molecular formula C5H9NO3 B15223970 Oxetan-3-yl 2-aminoacetate

Oxetan-3-yl 2-aminoacetate

Cat. No.: B15223970
M. Wt: 131.13 g/mol
InChI Key: BEDJYXDUBBMWSI-UHFFFAOYSA-N
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Description

Oxetan-3-yl 2-aminoacetate is an ester derivative of 2-aminoacetic acid (glycine) featuring an oxetane (a four-membered oxygen-containing ring) at the 3-position. This compound is of significant interest in medicinal chemistry as a peptidomimetic module, designed to mimic peptide backbones while improving metabolic stability and bioavailability . Its synthesis involves reacting oxetane derivatives with glycine esters under mild conditions, often without requiring strong bases or catalysts, as demonstrated in the preparation of compound 2u (this compound) .

The oxetane ring introduces conformational rigidity and enhances solubility compared to larger cyclic ethers, making it a valuable scaffold in drug discovery.

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

oxetan-3-yl 2-aminoacetate

InChI

InChI=1S/C5H9NO3/c6-1-5(7)9-4-2-8-3-4/h4H,1-3,6H2

InChI Key

BEDJYXDUBBMWSI-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxetan-3-yl 2-aminoacetate typically involves the formation of the oxetane ring followed by the introduction of the aminoacetate group. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . Another approach is the ring-closing metathesis of diene precursors .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for the Paternò–Büchi reaction or ring-closing metathesis. These methods allow for the efficient and controlled synthesis of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Oxetan-3-yl 2-aminoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of lactones, while nucleophilic substitution can yield various substituted oxetane derivatives .

Mechanism of Action

The mechanism of action of oxetan-3-yl 2-aminoacetate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The aminoacetate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
Oxetan-3-yl 2-aminoacetate Not explicitly provided C₅H₉NO₃ 131.13 Oxetane ring; synthesized without catalysts ; used in peptidomimetics .
Methyl 2-aminoacetate hydrochloride 5680-79-5 C₃H₈ClNO₂ 139.56 Methyl ester; acute oral toxicity (H302), skin irritation (H315) .
Sodium 2-aminoacetate Not provided C₂H₄NNaO₂ 111.05 Sodium salt; stable under standard conditions; limited safety data .
Ethyl 2-amino-2-(oxolan-3-yl)acetate 87439-10-9 C₈H₁₅NO₃ 173.21 Tetrahydrofuran (oxolane) ring; higher lipophilicity than oxetane analogs .
2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid 1009120-05-1 C₇H₁₁NO₅ 189.17 Carbamate-protected amino group; respiratory irritation hazard (H335) .

Physicochemical Properties

  • Oxetane vs.
  • Solubility: Sodium 2-aminoacetate exhibits higher aqueous solubility due to ionic character , whereas this compound balances solubility and lipophilicity for membrane permeability.

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